

Investigating the Role of OXPHOS in Cancer with DX3-235: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DX3-235**, a potent inhibitor of oxidative phosphorylation (OXPHOS), and its application in cancer research. **DX3-235** belongs to a novel class of benzene-1,4-disulfonamides that target Complex I of the mitochondrial electron transport chain.[1] By disrupting the primary energy-generating process in a subset of cancer cells, **DX3-235** and its analogs present a promising therapeutic strategy, particularly for cancers reliant on mitochondrial respiration. This document details the quantitative effects of this compound series, outlines key experimental protocols for its investigation, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro efficacy of **DX3-235**'s close analogs, DX3-213B and DX3-234, in the pancreatic cancer cell line MIA PaCa-2. This data highlights their potent activity in inhibiting key cellular processes related to OXPHOS.

Table 1: In Vitro Activity of DX3-213B in MIA PaCa-2 Cells[2]



Parameter	IC50 (nM)	Description
Cell Proliferation (in galactose)	9	Inhibition of cell growth in media where cells are forced to rely on OXPHOS.
OXPHOS Complex I Inhibition	3.6	Direct inhibition of the enzymatic activity of Complex I, reducing the NAD+/NADH ratio.
ATP Depletion	11	Reduction in cellular ATP levels as a direct consequence of OXPHOS inhibition.

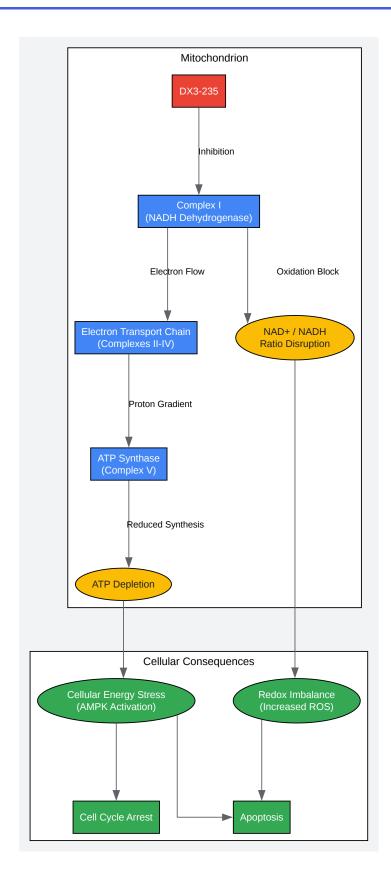
Table 2: In Vitro Activity of DX3-234 in MIA PaCa-2 Cells[3]

Parameter	IC50 (nM)	Description
Cell Proliferation	70	Inhibition of cancer cell growth.
NAD+/NADH Assay	42.6	Disruption of the cellular redox state through Complex I inhibition.
ATP Depletion Assay	29	Measurement of the reduction in cellular energy currency.

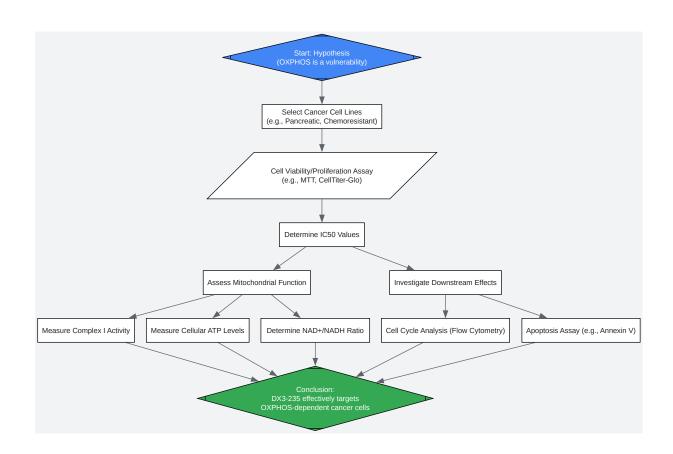
Signaling Pathways and Mechanisms of Action

DX3-235 exerts its anticancer effects by targeting a critical hub of cellular metabolism. The following diagram illustrates the signaling pathway affected by **DX3-235** and its downstream consequences.









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References

- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. DX3-234 | OXPHOS inhibitor | Probechem Biochemicals [probechem.com]
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